N-(2-Bromoethyl)aniline: Mechanistic Toxicity, Safety Data, and Handling Protocols in Drug Development
N-(2-Bromoethyl)aniline: Mechanistic Toxicity, Safety Data, and Handling Protocols in Drug Development
As a Senior Application Scientist, I frequently encounter N-(2-Bromoethyl)aniline in preclinical synthesis pipelines. It is a highly versatile bifunctional intermediate, possessing both an aromatic amine and an alkyl bromide moiety. While exceptionally valuable for synthesizing complex heterocycles and active pharmaceutical ingredients (APIs), its structural and mechanistic resemblance to nitrogen mustards necessitates a rigorous understanding of its toxicity profile and strict adherence to Safety Data Sheet (SDS) protocols.
This technical guide provides an authoritative, causality-driven analysis of the toxicity, GHS classification, and self-validating laboratory handling procedures for N-(2-Bromoethyl)aniline.
Chemical Identity & Quantitative Data
Understanding the baseline physical properties of a reagent is the first step in risk mitigation. The free base form is an oily liquid that is prone to degradation over time, whereas its hydrobromide salt is a much more stable crystalline solid[1][2].
Table 1: Chemical Identity and Quantitative Toxicity Data
| Parameter | Value / Classification | Source |
| Chemical Name | N-(2-Bromoethyl)aniline | [2] |
| CAS Number (Free Base) | 699-11-6 | [2] |
| CAS Number (HBr Salt) | 1005-66-9 | [1] |
| Molecular Formula | C8H10BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2] |
| Analog LD50 (Oral, Rat) | 2230 mg/kg (Extrapolated from 2-anilinoethanol) | [3] |
Mechanistic Toxicity Profile: The Causality of Alkylation
To merely state that a compound is "toxic" is insufficient for a drug development professional; we must understand why. N-(2-Bromoethyl)aniline acts as a mono-alkylating agent. Its toxicity is driven by the nucleophilic attack of the secondary amine's lone pair on the adjacent carbon bearing the bromide leaving group.
The Aziridinium Intermediate: This intramolecular cyclization generates a highly reactive, positively charged aziridinium ion . In biological systems, this electrophilic species rapidly reacts with cellular nucleophiles—particularly the N7 position of guanine in DNA. This leads to DNA alkylation, potential cross-linking, and subsequent mutagenesis or apoptosis. This is the exact mechanism exploited by nitrogen mustard chemotherapeutics, which explains the compound's significant hazard profile and genotoxic potential.
Figure 1: Mechanism of N-(2-Bromoethyl)aniline toxicity via aziridinium ion intermediate.
Safety Data Sheet (SDS) & GHS Classification
Based on its alkylating potential, N-(2-Bromoethyl)aniline triggers several Global Harmonized System (GHS) hazard classifications. It is assigned the GHS07 (Exclamation mark) pictogram with the signal word "Warning"[4].
Table 2: GHS Hazard Statements and Mechanistic Causality
| Hazard Code | Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | Systemic absorption leads to widespread cellular alkylation. |
| H315 | Causes skin irritation | Direct electrophilic attack on epidermal proteins[5]. |
| H319 | Causes serious eye irritation | Rapid reaction with corneal mucosal nucleophiles. |
| H335 | May cause respiratory irritation | Volatilization alkylates respiratory epithelium[4]. |
Self-Validating Experimental Protocols for Safe Handling
In my experience, standard operating procedures (SOPs) fail when they lack a feedback loop. A self-validating protocol ensures that every safety step has a measurable confirmation. Below is the workflow for handling and neutralizing N-(2-Bromoethyl)aniline.
Figure 2: Self-validating workflow for handling and neutralizing N-(2-Bromoethyl)aniline.
Step-by-Step Methodology: Handling and Quenching
Objective: To safely utilize N-(2-Bromoethyl)aniline in synthesis and ensure 100% destruction of the alkylating pharmacophore before waste disposal.
Phase 1: Preparation & Dispensing
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Environment: Conduct all operations in a certified Class II fume hood.
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PPE: Don double nitrile gloves, a lab coat, and splash goggles. Causality note: Change gloves immediately if contaminated, as alkyl bromides can penetrate nitrile over time.
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Dispensing: Weigh the hydrobromide salt (CAS 1005-66-9) using anti-static weigh boats to prevent aerosolization[1].
Phase 2: The Quenching Protocol (Self-Validating)
Because the unreacted bromoethyl group is an environmental and personnel hazard, reaction mixtures and contaminated glassware MUST be quenched using a soft nucleophile that outcompetes biological targets. Sodium thiosulfate (
-
Preparation of Quench Solution: Prepare a 10% (w/v) aqueous sodium thiosulfate solution.
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Quenching: Slowly add the reaction waste or rinse the glassware with the thiosulfate solution. Stir at room temperature for a minimum of 2 hours.
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Causality: The thiosulfate ion (
) attacks the bromoethyl group or the intermediate aziridinium ion, forming a stable, non-toxic Bunte salt.
-
-
Self-Validation Step: To confirm complete neutralization, spot the quenched mixture on a TLC plate alongside a reference standard of N-(2-Bromoethyl)aniline. Develop in a suitable eluent (e.g., Hexane:EtOAc) and visualize with Dragendorff's reagent or UV light. The complete absence of the starting material spot validates destruction.
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Disposal: Once validated, adjust the pH to 7-8 and dispose of the aqueous mixture in the designated halogenated organic waste stream.
Preclinical Drug Development Considerations
When utilizing N-(2-Bromoethyl)aniline as a building block for an API, researchers must account for the International Council for Harmonisation (ICH) M7 guidelines regarding mutagenic impurities. Because of its structural alerts (alkyl bromide/aziridinium potential), any residual N-(2-Bromoethyl)aniline in the final drug substance must be quantified and controlled to the Threshold of Toxicological Concern (TTC), typically
References
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PubChem . "N-(2-Bromoethyl)aniline | C8H10BrN | CID 13868". National Center for Biotechnology Information.
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Sigma-Aldrich . "N-(2-BROMOETHYL)-ANILINE HYDROBROMIDE AldrichCPR".
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ChemicalBook . "N-(2-Bromoethyl)aniline hydrobromide | 1005-66-9".
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Guidechem . "2-Anilinoethanol 122-98-5 wiki".
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Bidepharm . "CAS:51905-47-6, N-(2-bromoethyl)-n-methylaniline".
Sources
- 1. N-(2-BROMOETHYL)-ANILINE HYDROBROMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(2-Bromoethyl)aniline | C8H10BrN | CID 13868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. N-(2-Bromoethyl)aniline hydrobromide | 1005-66-9 [chemicalbook.com]
- 5. CAS:51905-47-6, N-(2-bromoethyl)-n-methylaniline-毕得医药 [bidepharm.com]
